Technical Documentation Center

4-chloro-7-methoxy-N-methylquinoline-6-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide
  • CAS: 417723-63-8

Core Science & Biosynthesis

Foundational

Strategic Scaffold: The Role of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide in Kinase Inhibitor Discovery

[1][2][3] Executive Summary This technical guide analyzes the critical role of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide (CAS: 417723-63-8) in the development of Type II receptor tyrosine kinase (RTK) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide analyzes the critical role of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide (CAS: 417723-63-8) in the development of Type II receptor tyrosine kinase (RTK) inhibitors.[1][2][3] While structurally homologous to the core scaffold of Lenvatinib (which utilizes a primary amide), this N-methylated variant represents a strategic evolution in medicinal chemistry, serving as the electrophilic warhead for the next-generation inhibitor Zanzalintinib (XL092) .[1][2][3]

This document details the compound's synthetic utility, Structure-Activity Relationship (SAR) implications, and its application in optimizing pharmacokinetic profiles for multi-targeted inhibition (VEGFR, MET, AXL, MER).[1][2][3]

Structural Biology & SAR Logic

The transition from a primary amide (Lenvatinib core) to an N-methyl secondary amide (Zanzalintinib core) is not merely cosmetic; it is a calculated modification to alter physicochemical properties and kinase selectivity profiles.[1][2][3]

The "Privileged Scaffold" Architecture

The 4-chloro-7-methoxyquinoline-6-carboxamide core is a "privileged structure" in kinase discovery due to its ability to bind the ATP-binding pocket while projecting substituents into the solvent-exposed region.[1][2][3]

FeatureFunction in Kinase Inhibition
4-Chloro Position Electrophilic Warhead: Serves as the site for SNAr coupling with phenolic linkers (e.g., urea-containing moieties) to extend into the hydrophobic back pocket.[1][2][3]
7-Methoxy Group Solubility & Binding: Increases lipophilicity for membrane permeability while engaging in weak H-bond interactions within the hinge region.[1][2][3]
6-Carboxamide H-Bond Donor/Acceptor: Forms critical hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).[1][2][3]
N-Methyl Substitution Conformational Lock: Disrupts molecular planarity compared to the primary amide, potentially improving solubility and altering metabolic clearance rates (reducing half-life to manage toxicity).[1][2][3]
Comparative SAR: Lenvatinib vs. Zanzalintinib

The specific role of the N-methyl group is best understood by comparing the two generations of inhibitors.[1][2][3]

  • Lenvatinib (First Gen): Uses 4-chloro-7-methoxyquinoline-6-carboxamide (Primary Amide).[1][2][3] High potency but long half-life.[1][2][3]

  • Zanzalintinib (Next Gen): Uses 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide (Secondary Amide).[1][2][3] Designed for a shorter half-life (manageable toxicity) while retaining potency against MET and VEGFR.[1][2][3]

Pathway Visualization

The following diagram illustrates the structural divergence and the synthesis logic.

KinaseScaffold cluster_legend SAR Divergence Precursor 4-Hydroxy-7-methoxy- quinoline-6-carboxylic acid Chlorination Step 1: Chlorination (POCl3) Precursor->Chlorination Inter_Cl 4-Chloro-Intermediate Chlorination->Inter_Cl Amidation_NH3 Amidation (NH3) Inter_Cl->Amidation_NH3 Route A Amidation_MeNH2 Amidation (MeNH2) Inter_Cl->Amidation_MeNH2 Route B Lenvatinib_Core Primary Amide Core (Lenvatinib Scaffold) Amidation_NH3->Lenvatinib_Core Zanzalintinib_Core N-Methyl Amide Core (Zanzalintinib Scaffold) Amidation_MeNH2->Zanzalintinib_Core Lenvatinib_Core->Zanzalintinib_Core N-Methylation Strategy (Modulates PK/Solubility)

Caption: Synthetic divergence showing the creation of the N-methylated scaffold (Zanzalintinib core) versus the primary amide (Lenvatinib core).

Experimental Protocols: Synthesis & Coupling

This section details the synthesis of the N-methyl intermediate and its subsequent coupling. This protocol is designed to be self-validating via TLC and LC-MS monitoring.[1][2][3]

Synthesis of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide

Objective: Convert the carboxylic acid precursor to the N-methyl amide.

Reagents:

  • 4-hydroxy-7-methoxyquinoline-6-carboxylic acid (Starting Material)[1][2][3]

  • Thionyl chloride (

    
    ) or Phosphoryl chloride (
    
    
    
    )[1][2][3]
  • Methylamine (

    
    , 2M in THF)[1][2][3]
    
  • Dichloromethane (DCM)[1][2][3][4]

Step-by-Step Protocol:

  • Activation: Dissolve 4-hydroxy-7-methoxyquinoline-6-carboxylic acid (1.0 eq) in

    
     (5.0 eq). Reflux at 80°C for 3 hours.
    
    • Validation: Monitor by LC-MS for the formation of the acid chloride/4-chloro species.[1][2][3]

  • Evaporation: Remove excess

    
     under reduced pressure to yield the crude acyl chloride intermediate.
    
  • Amidation: Redissolve the residue in anhydrous DCM at 0°C.

  • Addition: Dropwise add Methylamine (3.0 eq) while maintaining temperature < 5°C to prevent over-reaction or degradation.

  • Workup: Stir at room temperature for 2 hours. Quench with water, extract with DCM, and dry over

    
    .[2][3]
    
  • Purification: Recrystallize from Ethanol/Water.

    • Target: White to off-white solid.[1][2][3]

    • Quality Check:

      
       NMR should show the characteristic N-methyl doublet at ~2.8-3.0 ppm.[1][2][3]
      
SNAr Coupling (The "Discovery" Reaction)

Objective: Couple the N-methyl scaffold with a phenolic urea linker to generate the final kinase inhibitor (Zanzalintinib analog).[1][2][3]

Protocol:

  • Setup: In a reaction vessel, combine:

    • 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide (1.0 eq)[1][2][3]

    • Target Phenolic Urea Linker (e.g., 1,1-dicarboxamide derivative) (1.1 eq)

    • Cesium Carbonate (

      
      ) (2.0 eq) - Base is critical for phenol deprotonation.[1][2][3]
      
    • DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) - Solvent.[1][2][3]

  • Reaction: Heat to 60-80°C for 4-6 hours.

    • Mechanism:[2][5][6][7] Nucleophilic Aromatic Substitution (

      
      ).[2][3] The phenoxide attacks the C-4 position, displacing the chloride.[2][3]
      
  • Validation: Monitor disappearance of the chloro-quinoline peak (m/z ~250) and appearance of the coupled product (m/z >500).

  • Isolation: Pour into ice water. The product typically precipitates.[2][3] Filter and wash with water.[2][3]

Role in Impurity Profiling (Quality Control)

For researchers working strictly on Lenvatinib , this molecule (4-chloro-7-methoxy-N-methylquinoline-6-carboxamide) is a critical Process Impurity or Reference Standard .[1][2][3]

  • Designation: Lenvatinib Impurity 109 (or similar internal code).

  • Origin: Arises if methylamine is present as a contaminant during the amidation step of Lenvatinib synthesis, or via methylation side-reactions.[2][3]

  • Analytical Requirement: Regulatory bodies (FDA/EMA) require this specific compound to be synthesized and used as a standard to prove it is absent (or below threshold) in clinical batches of Lenvatinib.[2][3]

Discovery Workflow: From Scaffold to Drug

The following Graphviz diagram visualizes the logical flow of using this scaffold in a drug discovery campaign, specifically targeting the Multi-Kinase Inhibitor (MKI) profile.[2][3]

DiscoveryWorkflow Scaffold Scaffold Selection: 4-chloro-7-methoxy- N-methylquinoline-6-carboxamide Coupling Coupling Reaction (S_NAr Chemistry) Scaffold->Coupling Design Linker Design: Cyclopropane-1,1-dicarboxamide (Rigidification) Design->Coupling Candidate Lead Candidate: Zanzalintinib (XL092) Coupling->Candidate Targets Target Profile: VEGFR2, MET, AXL, MER Candidate->Targets Outcome Clinical Outcome: Improved Half-life vs Cabozantinib Overcomes Resistance Targets->Outcome

Caption: Workflow demonstrating the integration of the N-methyl scaffold into the design of Zanzalintinib (XL092).

Quantitative Data Specifications

When sourcing or synthesizing this intermediate, the following specifications are required for "Discovery Grade" material:

PropertySpecificationMethod
Appearance Off-white to light brown solidVisual
Purity > 98.0%HPLC (Area %)
Identity Conforms to Structure

NMR, MS
Melting Point 215 - 220°C (Typical)DSC/Capillary
Residual Solvents < 5000 ppm (Class 3)GC-HS
Water Content < 0.5%Karl Fischer

References

  • Exelixis Medical Affairs. (2024).[2][3] XL092 TKI Molecule Mechanism of Action. Retrieved from [1][2][3][6]

  • PubChem. (2024).[2][3] Zanzalintinib (Compound CID: 139350422).[2][3] National Library of Medicine.[2][3] Retrieved from [1][2][3]

  • Apicule. (2024).[2][3] 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide API Intermediate Manufacturers. Retrieved from [1][2][3]

  • MedChemExpress. (2024).[2][3] Zanzalintinib (XL092) Datasheet and Structure. Retrieved from

  • ChemicalBook. (2024).[2][3] 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide Properties and Suppliers. Retrieved from [1][2][3]

  • Google Patents. (2020).[2][3] Process for the preparation of Lenvatinib (EP3620452A1).[3] (Discusses impurity profiles related to the quinoline carboxamide core). Retrieved from

Sources

Exploratory

Literature review of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide synthesis pathways

This guide details the synthesis of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide (CAS: 417723-63-8).[1] While chemically similar to the Lenvatinib intermediate, this specific N-methyl variant is the core scaffold f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide (CAS: 417723-63-8).[1] While chemically similar to the Lenvatinib intermediate, this specific N-methyl variant is the core scaffold for Zanzalintinib (XL092) , a next-generation multi-kinase inhibitor targeting MET, VEGFR2, and TAM kinases.[1]

Part 1: Strategic Retrosynthesis & Logic

The "Amide-First" Strategy

The synthesis of 4-chloroquinolines requires careful sequencing.[1] The C4-chlorine atom is highly electrophilic and susceptible to nucleophilic aromatic substitution (


).[1]

If one were to chlorinate the ester first (forming 4-chloro-ester) and then attempt amidation with methylamine, the amine would likely attack the C4-position, displacing the chlorine to form a 4-methylamino impurity.[1] Therefore, the Amide-First Strategy is the scientifically robust path:

  • Construct the 4-hydroxyquinoline core.

  • Install the N-methyl carboxamide functionality (while the C4 position is a stable hydroxyl/quinolone).

  • Chlorinate the C4-hydroxyl with

    
     as the final step to activate the scaffold for drug coupling.
    
Pathway Visualization

The following diagram outlines the retrosynthetic logic and the forward reaction flow.

G Target TARGET: 4-Chloro-7-methoxy- N-methylquinoline- 6-carboxamide Precursor1 Precursor A: 4-Hydroxy-7-methoxy- N-methylquinoline- 6-carboxamide Precursor1->Target Chlorination (POCl3) Precursor2 Precursor B: 4-Hydroxy-7-methoxy- quinoline-6-carboxylic acid (or Ester) Precursor2->Precursor1 Amidation (MeNH2) Start Starting Material: 4-Amino-3-methoxy- benzoic acid ester Start->Precursor2 Gould-Jacobs Cyclization

Figure 1: Strategic reaction pathway prioritizing the protection of the C4-position by late-stage chlorination.[1]

Part 2: Detailed Synthesis Protocols

Phase 1: Construction of the Quinoline Core

Objective: Synthesize Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate. Mechanism: Gould-Jacobs reaction followed by thermal cyclization.[1]

Reagents:

  • Methyl 4-amino-2-methoxybenzoate (Starting Material)[1]

  • Diethyl ethoxymethylenemalonate (EMME)[1]

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)[1]

Protocol:

  • Condensation: In a reactor equipped with a Dean-Stark trap, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in toluene. Add EMME (1.1 eq).[1] Reflux for 3–5 hours.[1] Ethanol is produced as a byproduct; monitor its collection to gauge completion.[1]

  • Isolation of Enamine: Cool the mixture. The intermediate enamine often precipitates or can be concentrated.[1]

  • Cyclization: Heat Dowtherm A to 250°C. Slowly add the enamine intermediate. Maintain temperature at 240–250°C for 1–2 hours. The high temperature drives the intramolecular cyclization, releasing ethanol.[1]

  • Workup: Cool the mixture to ~80°C and add hexane or ethanol to precipitate the product. Filter the solid Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate.[1] Wash with ethanol and dry.[1]

Phase 2: N-Methyl Amidation

Objective: Convert the ester to 4-hydroxy-7-methoxy-N-methylquinoline-6-carboxamide. Critical Control: Ensure complete conversion before chlorination.

Reagents:

  • Methylamine (33% in ethanol or 40% aq.)[1]

  • Methanol/Ethanol (Solvent)[1]

  • Catalyst (Optional: Sodium Methoxide if reaction is sluggish)[1]

Protocol:

  • Suspend Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate (100 g) in methanol (500 mL).

  • Add Methylamine solution (5.0 eq).[1] The excess is necessary to drive the equilibrium.[1]

  • Heat the sealed vessel (autoclave preferred) to 60–80°C for 12–24 hours.

    • Note: If using atmospheric pressure, reflux is required, but reaction times may extend to 48h.[1]

  • Monitoring: Monitor by HPLC. The starting ester peak should disappear.[1]

  • Workup: Cool to room temperature. The product, 4-hydroxy-7-methoxy-N-methylquinoline-6-carboxamide, typically precipitates as a white/off-white solid.[1]

  • Filter and wash with cold methanol.[1]

  • Quality Check:

    
     should show the N-methyl doublet at 
    
    
    
    ppm and the disappearance of the methyl ester singlet.[1]
Phase 3: Chlorination (The Activation Step)

Objective: Synthesize the final target 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide. Safety Alert:


 is corrosive and reacts violently with water.[1]

Reagents:

  • Phosphorus Oxychloride (

    
    ) – Solvent & Reagent[1]
    
  • Catalytic DMF (N,N-Dimethylformamide) – Forms the Vilsmeier reagent species[1]

  • Acetonitrile or Toluene (Optional co-solvents, though neat

    
     is standard)[1]
    

Protocol:

  • Setup: Dry glassware thoroughly. Use a scrubber for HCl gas evolution.[1]

  • Addition: Charge 4-hydroxy-7-methoxy-N-methylquinoline-6-carboxamide (50 g) into the flask.

  • Add

    
     (5–8 volumes, e.g., 250–400 mL).[1]
    
  • Add DMF (catalytic, 0.5 mL).[1]

  • Reaction: Heat slowly to reflux (105°C). Stir for 3–6 hours.

    • Observation: The suspension will dissolve as the chlorinated product forms.[1]

  • Quenching (Critical):

    • Distill off excess

      
       under reduced pressure (recover for waste treatment).[1]
      
    • Dissolve the residue in dry dichloromethane (DCM) or pour the residue slowly into a stirred mixture of ice/water and ammonia/bicarbonate.[1]

    • pH Control: Maintain pH > 7 to prevent hydrolysis of the amide or protonation of the quinoline nitrogen which keeps it in the aqueous phase.[1]

  • Isolation: Extract with DCM or Ethyl Acetate. Wash organic layer with brine.[1] Dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethyl Acetate/Heptane or Toluene.

Part 3: Quantitative Data & Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens if residual HCl/POCl3 remains.[1]
Purity (HPLC) > 98.0%Critical for pharmaceutical use.[1]
Melting Point 205°C (dec)Varies slightly with crystal form.[1]
Mass Spec (M+H) 267.05 / 269.05Characteristic Chlorine isotope pattern (3:1).[1]
Solubility DMSO, DMF, DCMPoor solubility in water and hexane.[1]

Part 4: Process Safety & Troubleshooting

Self-Validating Checks[1]
  • The "Amide Integrity" Check: Before chlorination, verify the N-methyl amide is intact.[1] If the amidation step was incomplete,

    
     will convert the residual ester to the acid chloride, which may hydrolyze or react unpredictably.[1]
    
  • The "Chlorine" Check: After Phase 3, the disappearance of the broad -OH stretch in IR and the shift of aromatic protons in NMR confirms the conversion of Quinoline-4-one (tautomer) to 4-Chloroquinoline.[1]

Common Pitfalls
  • Hydrolysis during Quench: If the

    
     quench is too hot or acidic, the 6-carboxamide can hydrolyze to the carboxylic acid.[1] Prevention:[1] Quench into ice-cold ammonium hydroxide solution.
    
  • Dimer Formation: Overheating during amidation can lead to intermolecular condensation.[1] Prevention:[1] Use excess methylamine and strictly control temperature.[1]

Part 5: References

  • Exelixis, Inc. (2019).[1] Substituted Quinoline Derivatives as Kinase Inhibitors. World Intellectual Property Organization.[1] WO2019148044A1.[1][2] (Describes the Zanzalintinib/XL092 scaffold). Link

  • GuideChem. (2024).[1] Synthesis of 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib. (Provides the baseline chemistry for the primary amide analog). Link

  • Cayman Chemical. (2023).[1][3] Zanzalintinib (XL092) Product Information & Structure. (Confirms the N-methyl amide structure). Link

  • PubChem. (2025).[1] Compound Summary: Zanzalintinib. National Library of Medicine.[1] (Structural validation). Link[1]

  • Google Patents. (2023).[1] Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. CN116874420A.[1] (Details the chlorination protocols for this class of molecules). Link

Sources

Foundational

An In-Depth Technical Guide to the Therapeutic Potential of 4-Chloro-7-Methoxyquinoline-6-Carboxamide Analogs as Kinase Inhibitors

Executive Summary The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1][2] Within...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1][2] Within this class, analogs derived from the 4-chloro-7-methoxyquinoline-6-carboxamide core have emerged as exceptionally potent and clinically significant anticancer agents.[3] This technical guide provides a comprehensive overview of these compounds, from the synthesis of the core intermediate to the mechanism of action, preclinical evaluation, and therapeutic potential of its advanced analogs. The primary mechanism of action for these molecules is the inhibition of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor angiogenesis, proliferation, and metastasis.[4] By targeting key signaling pathways, such as those mediated by VEGFR, FGFR, and PDGFR, these analogs represent a cornerstone of modern targeted cancer therapy. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on this important class of kinase inhibitors.

The Quinoline Carboxamide Scaffold: A Foundation for Targeted Therapy

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in pharmaceutical development due to its ability to interact with a diverse array of biological targets.[5] The incorporation of a carboxamide linkage has been shown to be an effective strategy for enhancing the pharmacological properties of quinoline derivatives, particularly their anticancer potency.[6]

The specific intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide, serves as a pivotal building block in the multi-step synthesis of Lenvatinib, a clinically approved multi-kinase inhibitor used in the treatment of thyroid, liver, and renal cell carcinomas.[3][7] The structural features of this core—the reactive chloro group at the 4-position, the methoxy group at the 7-position, and the carboxamide at the 6-position—provide multiple points for chemical modification, making it an ideal template for generating libraries of novel therapeutic analogs.[5]

Mechanism of Action: Inhibiting the Angiogenic Switch

The therapeutic efficacy of 4-chloro-7-methoxyquinoline-6-carboxamide analogs in oncology is primarily attributed to their ability to inhibit key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.[4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is largely driven by signaling pathways initiated by vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF).[4]

Analogs such as Lenvatinib and the clinical candidate WXFL-152 function as multi-targeted inhibitors, simultaneously blocking the activity of their respective receptors: VEGFR, FGFR, and PDGFR.[4][7] This multi-pronged attack disrupts the downstream signaling cascade, leading to the inhibition of endothelial cell proliferation and migration, and ultimately, the suppression of tumor angiogenesis.

Visualizing the Mechanism: VEGFR Pathway Inhibition

The following diagram illustrates the mechanism by which these quinoline carboxamide analogs inhibit the VEGF signaling pathway, a primary driver of angiogenesis.

VEGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR2 Receptor PLC PLCγ VEGFR->PLC Phosphorylation VEGF VEGF Ligand VEGF->VEGFR Binds & Activates Analog Quinoline Carboxamide Analog (Inhibitor) Analog->VEGFR Blocks ATP Binding Site PKC PKC PLC->PKC RAF RAF-MEK-ERK Pathway PKC->RAF Proliferation Cell Proliferation & Migration RAF->Proliferation Angiogenesis Tumor Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by a quinoline carboxamide analog.

Synthesis and Derivatization

The generation of potent therapeutic agents from this scaffold begins with the robust synthesis of the core intermediate. The subsequent derivatization, typically involving a nucleophilic substitution at the C4-chloro position, allows for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocol 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

This protocol outlines a common synthetic route, starting from the precursor 4-hydroxy-7-methoxyquinoline-6-carboxamide. The conversion of the hydroxyl group to a chloro group is a critical step, rendering the molecule active for subsequent coupling reactions.[5][8]

Rationale: The chlorination of the 4-hydroxy position is essential for creating a reactive site. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation because they readily convert the hydroxyl group into a good leaving group, which is then displaced by a chloride ion.[5][9]

Step-by-Step Methodology:

  • Preparation: To a reaction vessel, add 4-hydroxy-7-methoxyquinoline-6-carboxamide (1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as acetonitrile or toluene.[8][9]

  • Chlorination: Under an inert atmosphere (e.g., nitrogen), slowly add the chlorinating agent, such as phosphorus oxychloride (POCl₃, 1.5-3 equivalents), to the suspension.[8] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[9]

  • Reaction: Heat the mixture to reflux (approximately 80-110°C) and maintain for 2-6 hours.[7][9] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice water to quench the excess chlorinating agent.

  • Neutralization & Precipitation: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or aqueous ammonia) until a precipitate forms.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry under a vacuum to yield 4-chloro-7-methoxyquinoline-6-carboxamide.[7]

Visualization: Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of the core intermediate.

Synthesis_Workflow Precursor 4-Hydroxy-7-methoxy- quinoline-6-carboxamide Product 4-Chloro-7-methoxy- quinoline-6-carboxamide Precursor->Product Chlorination Reaction Reagents Chlorinating Agent (e.g., POCl₃) Solvent, Heat Reagents->Precursor

Caption: Key chlorination step in the synthesis of the core intermediate.

Preclinical Evaluation of Therapeutic Analogs

The evaluation of novel analogs involves a standardized cascade of in vitro and in vivo assays to determine their potency, selectivity, and potential for clinical development.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase target. It is crucial for confirming the mechanism of action and determining the potency (IC₅₀ value).

Step-by-Step Methodology:

  • Reagents: Prepare a reaction buffer containing recombinant kinase (e.g., VEGFR2, FGFR1), a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Preparation: Serially dilute the test analog in DMSO to create a range of concentrations.

  • Reaction Initiation: In a 96- or 384-well plate, combine the kinase, substrate, and diluted test compound. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental Protocol 3: Cell-Based Antiproliferative Assay

Rationale: This assay assesses the compound's ability to inhibit the growth and proliferation of cancer cells, providing a measure of its cytotoxic or cytostatic effects in a more biologically relevant context.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., human umbilical vein endothelial cells (HUVECs) or various tumor cell lines) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test analog and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period of 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Viability Assessment: Quantify cell viability using a suitable reagent. For example, add Sulforhodamine B (SRB) solution to fix and stain cellular proteins.

  • Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Presentation: Biological Activity of a Representative Analog

The following table summarizes the biological activity of WXFL-152, a novel triple angiokinase inhibitor derived from the quinoline carboxamide scaffold, demonstrating its potent and multi-targeted profile.[4]

Target / Cell LineAssay TypeIC₅₀ / GI₅₀ (nM)
Kinase Activity
VEGFR2Kinase Inhibition1.5
FGFR1Kinase Inhibition22.8
PDGFRβKinase Inhibition18.2
Cellular Activity
HUVECProliferation1.9
HT-29 (Colon Cancer)Proliferation310
A549 (Lung Cancer)Proliferation470
U87-MG (Glioblastoma)Proliferation250
(Data sourced from Acta Pharmaceutica Sinica B, 2020)[4]

Case Study: WXFL-152 - From Rational Design to Clinical Trials

The development of WXFL-152 (4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide) serves as an excellent case study.[4] Identified through a structure-activity relationship (SAR) study, this analog was specifically designed to inhibit VEGFR2, FGFRs, and PDGFRβ simultaneously.[4]

  • Preclinical Efficacy: In vitro, WXFL-152 potently inhibited the proliferation of vascular endothelial cells.[4] In vivo, it demonstrated significant anticancer effects in multiple preclinical tumor xenograft models, including patient-derived xenografts (PDX).[4]

  • Pharmacokinetics: The compound exhibited favorable oral bioavailability in both single-dose and multi-dose studies in rats and beagles.[4]

  • Clinical Progression: Based on its strong preclinical profile, WXFL-152 has advanced into Phase Ib clinical trials, highlighting the profound therapeutic potential of this chemical class.[4]

Future Directions and Conclusion

The 4-chloro-7-methoxyquinoline-6-carboxamide scaffold and its analogs have proven to be a highly successful platform for the development of targeted anticancer therapies. The clinical success of Lenvatinib and the promising pipeline of new analogs like WXFL-152 underscore the continued importance of this chemical class.

Future research will likely focus on:

  • Enhanced Selectivity: Designing new analogs that can selectively target specific kinase mutations to overcome acquired drug resistance.

  • Novel Combinations: Exploring the synergistic effects of these kinase inhibitors with other therapeutic modalities, such as immunotherapy or chemotherapy.

  • Expanded Indications: Investigating the potential of quinoline carboxamide derivatives in other diseases driven by aberrant kinase signaling, given the broad pharmacological activity of the quinoline scaffold.[2][6]

References

  • Guidechem. How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib? [URL: https://www.guidechem.
  • ChemicalBook. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis. [URL: https://www.chemicalbook.com/synthesis/417721-36-9.html]
  • PubMed. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. [URL: https://pubmed.ncbi.nlm.nih.gov/32963943/]
  • ChemicalBook. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis. [URL: https://www.chemicalbook.com/synthesis/205448-66-4.html]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Intermediate: Why 4-Chloro-7-Methoxyquinoline-6-Carboxamide is Vital for Anti-Cancer Drug Synthesis. [URL: https://www.inno-pharmchem.com/news/the-essential-intermediate-why-4-chloro-7-methoxyquinoline-6-carboxamide-is-vital-for-anti-cancer-drug-synthesis-64338459.html]
  • Benchchem. 4-Hydroxy-7-methoxyquinoline-6-carboxamide | 417724-81-3. [URL: https://www.benchchem.com/product/b1359183]
  • Google Patents. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. [URL: https://patents.google.
  • PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/39873887/]
  • Chem-X-Infinity. QUINOLINE CARBOXAMIDES. [URL: https://www.chem-x-infinity.com/privileged-structures/quinoline-carboxamides.pdf]
  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02802d]

Sources

Exploratory

Reactivity profile of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide as an electrophile

An In-Depth Technical Guide to the Reactivity Profile of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide as an Electrophile Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide as an Electrophile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilic reactivity of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide, a key intermediate in the synthesis of multi-target tyrosine kinase inhibitors such as Lenvatinib.[1] We will dissect the molecule's electronic architecture to predict its reactivity, focusing on the principal reaction pathway: Nucleophilic Aromatic Substitution (SNAr). This document serves as a resource for researchers, chemists, and drug development professionals, offering mechanistic insights, field-proven experimental protocols, and a discussion of the factors governing reaction outcomes.

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2] Its unique electronic properties and versatile functionalization potential make it a cornerstone of modern drug design. 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide is a highly functionalized quinoline derivative of significant industrial importance, most notably as a precursor to Lenvatinib, an agent used in the treatment of various cancers.[1] Understanding its reactivity as an electrophile is paramount for optimizing existing synthetic routes and developing novel analogues. This guide will explore the inherent electronic factors that dictate its reactivity and provide practical methodologies for its application in synthesis.

Electronic Profile and Prediction of Electrophilic Sites

The reactivity of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide is governed by the interplay of its constituent parts: the electron-deficient quinoline ring and its various substituents.

  • The Quinoline Nucleus: The nitrogen atom within the heterocyclic ring exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This significantly reduces the electron density of the entire aromatic system, particularly at the C2 and C4 positions, making the ring susceptible to nucleophilic attack.

  • The 4-Chloro Substituent: Chlorine at the C4 position serves two roles. It is an electron-withdrawing group, further increasing the electrophilicity of the carbon to which it is attached. Crucially, it is also an excellent leaving group, predisposing the C4 position to be the primary site for Nucleophilic Aromatic Substitution (SNAr).[3] The susceptibility of the 4-position on a quinoline ring to nucleophilic displacement is a well-documented phenomenon.[4][5][6]

  • The 7-Methoxy Substituent: The methoxy group is a strong electron-donating group (+M effect), which increases electron density on the benzenoid portion of the quinoline system. While this effect can slightly diminish the overall electrophilicity of the ring system compared to an unsubstituted chloroquinoline, its primary impact is on directing potential electrophilic aromatic substitutions (which are disfavored on this electron-poor ring) rather than impeding the dominant nucleophilic substitution pathway at C4.[3]

  • The 6-N-methylcarboxamide Substituent: This group is moderately electron-withdrawing (-I, -M effects), further deactivating the benzenoid ring and contributing to the overall electron-deficient nature of the molecule.

The Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The hallmark reaction of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide is the SNAr reaction. This process is not a single-step displacement but proceeds via a well-established two-step addition-elimination mechanism.[7][8]

Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon at the C4 position, which bears the chlorine atom. This breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][9] The negative charge is stabilized through resonance, with delocalization onto the electronegative nitrogen atom of the quinoline ring.[7]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a stable leaving group. This second step is typically fast and results in the formation of the final substituted product.

The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex.[9] The stability of this intermediate is therefore critical to the reaction's success.

SNAr_Mechanism Reactant 4-Chloro-7-methoxy- N-methylquinoline-6-carboxamide + Nu⁻ Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate Step 1: Addition (Rate-Determining) Product 4-Substituted Product + Cl⁻ Intermediate->Product Step 2: Elimination Synthesis_Workflow Start 4-Hydroxy-7-methoxy- quinoline-6-carboxamide Product 4-Chloro-7-methoxy- N-methylquinoline-6-carboxamide Start->Product Reagent Chlorinating Agent (e.g., POCl₃, SOCl₂) Reagent->Product

Sources

Protocols & Analytical Methods

Method

Reaction conditions for coupling amines with 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide

This Application Note is designed for medicinal chemists and process development scientists working with 4-chloroquinoline scaffolds. It addresses the specific electronic and steric requirements for coupling amines to 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 4-chloroquinoline scaffolds. It addresses the specific electronic and steric requirements for coupling amines to 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide .

Technical Application Note: Optimization of Aminations on 4-Chloroquinoline-6-Carboxamides

Introduction & Mechanistic Context

The substrate 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide represents a highly functionalized electrophile. While structurally related to the core of VEGFR inhibitors (e.g., Lenvatinib), the presence of the 6-carboxamide moiety significantly alters the reactivity profile at the C4 position compared to bare quinolines.

Electronic Activation

The C4 position is activated for Nucleophilic Aromatic Substitution (


) by two factors:
  • Aza-activation: The quinoline nitrogen (N1) withdraws electron density via resonance.

  • The 6-EWG Effect: The carboxamide group at C6 is a strong Electron Withdrawing Group (EWG). It lowers the energy of the Meisenheimer complex intermediate, making the C4-Cl bond significantly more labile than in 7-methoxy-4-chloroquinoline alone.

Implication for Protocol: Milder conditions (lower temperature, weaker bases) are often sufficient compared to unfunctionalized chloroquinolines, reducing the risk of atropisomer formation or amide hydrolysis.

Visualizing the Reaction Pathway

The following diagram outlines the mechanistic flow and critical decision points for condition selection.

ReactionPathway cluster_QC QC Checkpoints Substrate 4-Cl-7-OMe-N-Me-Quinoline (Electrophile) Decision Nucleophilicity Check Substrate->Decision Amine Amine Nucleophile (R-NH2) Amine->Decision MethodA Method A: Thermal/Basic (Aliphatic Amines) Decision->MethodA High (pKa > 9) MethodB Method B: Acid Catalyzed (Anilines/Heterocycles) Decision->MethodB Low (pKa < 5) Intermediate Meisenheimer Complex MethodA->Intermediate DMSO/DMF, 80°C MethodB->Intermediate EtOH/HCl, Reflux Product 4-Amino-Quinoline Product Intermediate->Product -HCl elimination Impurity Impurity: 4-Hydroxy (Hydrolysis) Intermediate->Impurity Trace H2O

Caption: Decision logic for selecting between thermal-basic and acid-catalyzed protocols based on amine nucleophilicity.

Critical Process Parameters (CPPs)

ParameterRecommended RangeScientific Rationale
Solvent DMSO, DMF, NMP, or 2-MethoxyethanolHigh dielectric constants stabilize the polar Meisenheimer transition state. 2-Methoxyethanol allows high temps (124°C) but is easier to remove than DMSO.
Temperature 60°C – 100°CThe 6-carboxamide activation lowers the required temp. Exceeding 120°C risks amide hydrolysis or transamidation.
Stoichiometry 1.0 equiv SM : 1.2–1.5 equiv AmineSlight excess of amine drives kinetics. Large excess is needed if the amine also acts as the base (Method A).
Base DIPEA, TEA, or

Scavenges the HCl byproduct. Avoid strong alkoxides (e.g., NaOMe) to prevent competing substitution of the 7-methoxy group or amide attack.
Water Content < 0.5% (Karl Fischer)Critical. Water competes with the amine to form the 4-hydroxy quinolone (dead-end impurity).

Experimental Protocols

Protocol A: Standard Thermal Coupling (Aliphatic/Primary Amines)

Best for: Benzylamines, alkylamines, and highly nucleophilic heterocycles.

Materials:

  • Substrate: 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (Concentration: 0.2 M – 0.5 M)

Step-by-Step:

  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add the 4-chloroquinoline substrate.

  • Dissolve: Add anhydrous DMF. Stir until fully dissolved. Note: If the substrate is not fully soluble at RT, it will dissolve upon heating.

  • Addition: Add the DIPEA followed by the amine.

  • Reaction: Heat the block to 80°C . Monitor by LCMS at 2 hours.

    • Checkpoint: If conversion is <50%, increase temp to 100°C.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to Room Temperature (RT).

    • Slowly add the reaction mixture into a beaker containing Ice Water (10x volume of reaction solvent) under vigorous stirring.

    • The product should precipitate as an off-white/pale yellow solid.

    • Filter, wash with water (

      
      ), and dry under vacuum at 45°C.
      
Protocol B: Acid-Mediated Coupling (Anilines/Weak Nucleophiles)

Best for: Electron-deficient anilines or sterically hindered amines. The acid protonates the quinoline nitrogen, making the C4 position significantly more electrophilic.

Materials:

  • Substrate: 1.0 equiv

  • Amine: 1.0 – 1.1 equiv

  • Solvent: 2-Propanol (IPA) or 2-Methoxyethanol

  • Catalyst: HCl (4M in Dioxane, 0.1 equiv) or p-Toluenesulfonic acid (pTSA) (0.05 equiv)

Step-by-Step:

  • Charge: Combine substrate and amine in 2-Propanol (0.3 M).

  • Catalyst: Add catalytic acid. Note: Do not use stoichiometric acid initially, as it may protonate the amine nucleophile, rendering it unreactive.

  • Reaction: Heat to reflux (approx. 82°C for IPA).

  • Monitoring: Reaction typically requires 4–12 hours. The product often precipitates directly from the hot solution as the Hydrochloride salt.

  • Workup:

    • Cool to RT.

    • Filter the precipitate.[1][2]

    • Free Basing (Optional): Suspend the solid in DCM and wash with saturated

      
       to obtain the free base.
      

Troubleshooting & QC Guide

Issue: Hydrolysis Impurity (4-Hydroxy-7-methoxy...)

  • Observation: LCMS shows a peak with Mass [M-Cl+OH].

  • Root Cause: Wet solvent or atmospheric moisture. The 4-Cl bond is labile enough to hydrolyze with water at high temps.

  • Correction: Use molecular sieves in the solvent; ensure the reaction vessel is purged with Nitrogen/Argon.

Issue: Incomplete Conversion with Anilines

  • Root Cause: Nucleophile is too weak.

  • Correction: Switch to Protocol B (Acid catalysis) or use a higher boiling solvent (Chlorobenzene) at 130°C in a sealed tube.

Issue: Regioselectivity (Attack at C2 vs C4)

  • Insight: Attack at C2 is rare for this scaffold due to the lack of a leaving group at C2 and the specific activation of C4 by the quinoline nitrogen. However, if using very strong bases (LiHMDS), deprotonation of the N-methyl amide might occur. Stick to organic bases (DIPEA).

References

  • Eisai R&D Management Co Ltd. (2007). Nitrogen-containing aromatic ring derivatives, and their production and use.[2][3] US Patent 7,253,286.[2][4] (Describes the core synthesis and coupling of the 4-chloroquinoline scaffold).

  • Lenvatinib Synthesis Overview. (2024). Preparation of Lenvatinib and Intermediates.[1][2][3][4][5][6][7][8] ChemicalBook.[1][9] (Details the industrial coupling conditions using DMSO/Base).

  • Scientific Reports. (2021). Regioselective

    
     of 4-chloroquinolines. (General mechanistic grounding for 4-chloro vs 2-chloro reactivity). 
    

Sources

Application

Application Notes &amp; Protocols: A Guide to Optimizing Amide Coupling Reactions with Quinoline-6-Carboxylic Acid Derivatives

Introduction: The Significance of Quinoline Amides in Modern Drug Discovery The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of pharmaceuticals and bioactive natural produc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinoline Amides in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of pharmaceuticals and bioactive natural products. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, amides derived from quinoline-6-carboxylic acid are crucial intermediates and final products in the synthesis of numerous drug candidates. The amide bond, due to its exceptional stability, is a cornerstone of medicinal chemistry.[1]

However, the formation of amide bonds with quinoline-6-carboxylic acid and its derivatives is not always straightforward. The electron-withdrawing nature of the quinoline ring system can decrease the nucleophilicity of the carboxylate, making the reaction more challenging compared to simple benzoic acids.[2][3] This guide provides a comprehensive overview of the key principles, practical strategies, and detailed protocols for optimizing these critical coupling reactions, ensuring high yields and purity for researchers in drug development.

Pillar 1: Mechanistic Insights & Strategic Reagent Selection

A successful amide coupling reaction hinges on the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4][5] This is typically achieved using a coupling reagent. The general mechanism involves the formation of a highly reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine to form the desired amide.

The direct reaction between a carboxylic acid and an amine is generally unfavorable as the basic amine will deprotonate the acidic carboxylic acid, forming an unreactive ammonium carboxylate salt.[4][6] Coupling reagents circumvent this issue by converting the hydroxyl group of the carboxylic acid into a better leaving group.[4]

Workflow for Amide Coupling Optimization

The following diagram outlines a systematic approach to optimizing amide coupling reactions for quinoline-6-carboxylic acid derivatives.

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_execution Execution & Analysis cluster_troubleshoot Troubleshooting Start Define Substrates: Quinoline-6-carboxylic Acid Derivative Amine Dry Ensure Anhydrous Conditions: Dry Solvents & Glassware Start->Dry Reagent Select Coupling Reagent (e.g., HATU, PyBOP, EDC) Dry->Reagent Base Select Base (e.g., DIPEA, Et3N) Reagent->Base Solvent Select Solvent (e.g., DMF, DCM, ACN) Base->Solvent Params Optimize Parameters: Stoichiometry, Temperature, Time Solvent->Params Execute Run Reaction & Monitor (TLC, LC-MS) Params->Execute Workup Aqueous Work-up Execute->Workup Purify Purification (Column Chromatography, Crystallization) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze LowYield Low Yield? Analyze->LowYield SideProduct Side Products? Analyze->SideProduct End End Analyze->End Successful Synthesis LowYield->Reagent Re-evaluate Reagent/Conditions SideProduct->Reagent Re-evaluate Reagent/Base

Caption: A systematic workflow for optimizing amide coupling reactions.

Choosing the Right Coupling Reagent

The choice of coupling reagent is paramount and depends on the specific substrates, particularly the steric hindrance and electronic properties of the amine. For electron-deficient quinoline-6-carboxylic acids, more potent coupling reagents are often required.[3][7]

Coupling Reagent Class Examples Mechanism of Action Advantages Disadvantages & Considerations
Carbodiimides DCC, DIC, EDCForms an O-acylisourea intermediate.[4]Cost-effective, widely used. EDC byproducts are water-soluble, simplifying work-up.[4][8]Can cause racemization of chiral centers. DCC byproduct (DCU) is poorly soluble.[8][9]
Phosphonium Salts PyBOP, PyAOPForms an activated OBt or OAt ester.High reactivity, low racemization. PyAOP is very effective for hindered couplings.[9][10]Byproducts can be difficult to remove. Solutions in DMF have moderate stability.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUForms an activated OBt, OAt, or Oxyma ester.[10]Very fast and efficient, low racemization. HATU is highly effective for difficult couplings.[1][8][10]Can cause guanidinylation of the amine if used in excess.[10][11] More expensive.

Expert Insight: For quinoline-6-carboxylic acids, uronium salts like HATU ([1-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate]) are often the reagents of choice. The derived OAt-ester is more reactive than the corresponding OBt-ester, which helps to overcome the reduced reactivity of the electron-deficient carboxylic acid.[8][10]

The Role of Additives and Bases
  • Additives: Reagents like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used with carbodiimides. They act as "racemization suppressors" by forming an active ester intermediate that reacts with the amine, minimizing the risk of epimerization.[8][12]

  • Bases: A non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N), is essential. Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion and to neutralize the acid released during the reaction.[1] Typically, 2-3 equivalents of base are used.

Pillar 2: Self-Validating Protocols & Experimental Design

The following protocols are designed to be robust and provide a solid starting point for optimization. Each step includes a rationale to ensure the experiment is self-validating.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for coupling quinoline-6-carboxylic acid with primary or secondary amines.

Materials:

  • Quinoline-6-carboxylic acid derivative (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation (The "Why": Forms the reactive ester before adding the nucleophile):

    • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the quinoline-6-carboxylic acid derivative (1.0 eq).

    • Dissolve the acid in anhydrous DMF.

    • Add HATU (1.1 eq) to the solution.

    • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-30 minutes.[11][13] This pre-activation step is crucial for forming the active OAt-ester.

  • Amine Addition (The "Why": The nucleophilic attack):

    • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring (The "Why": Ensures the reaction goes to completion):

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up (The "Why": Removes DMF and water-soluble byproducts):

    • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO3 (to remove unreacted acid and HOAt), water, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Purification (The "Why": Isolates the pure amide product):

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[1][14]

Mechanism of HATU-Mediated Coupling

The diagram below illustrates the key steps in the activation of a carboxylic acid with HATU and subsequent reaction with an amine.

G RCOOH Quinoline-6-COOH Base + DIPEA RCOOH->Base RCOO Quinoline-6-COO⁻ Base->RCOO HATU HATU RCOO->HATU Activation ActiveEster Reactive OAt-Ester (Key Intermediate) HATU->ActiveEster Byproduct1 + Tetramethylurea HATU->Byproduct1 Amine R'-NH₂ ActiveEster->Amine Nucleophilic Attack Amide Desired Amide Product Amine->Amide Byproduct2 + HOAt Amine->Byproduct2

Sources

Method

Application Note: Protocols for the Handling and Storage of Moisture-Sensitive Quinoline Intermediates

Executive Summary Quinoline scaffolds are integral to the development of numerous pharmaceuticals. However, the chemical integrity of many quinoline intermediates is threatened by their sensitivity to atmospheric moistur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are integral to the development of numerous pharmaceuticals. However, the chemical integrity of many quinoline intermediates is threatened by their sensitivity to atmospheric moisture, which can lead to hydrolysis, degradation, and the formation of impurities. This guide provides a comprehensive overview of the best practices for handling and storing these sensitive compounds to ensure their stability and reliability in research and development settings. Adherence to these protocols is critical for maintaining sample purity, achieving reproducible experimental outcomes, and safeguarding the integrity of drug discovery programs.

The Chemical Basis of Moisture Sensitivity in Quinoline Intermediates

The susceptibility of quinoline intermediates to moisture primarily stems from the presence of hydrolyzable functional groups. Understanding these degradation pathways is essential for implementing effective handling and storage strategies.

2.1. Hydrolysis of Halogenated Quinolines

Halogenated quinolines, which are key precursors in many synthetic routes, can undergo nucleophilic substitution reactions with water.[1][2] In this reaction, water acts as a nucleophile, attacking the carbon atom bonded to the halogen. This results in the displacement of the halide and the formation of a hydroxyl group, leading to the corresponding quinolinone derivative. The rate of this hydrolysis is influenced by the nature of the halogen and the electronic properties of the quinoline ring.

HalogenatedQuinolineHydrolysis HalogenatedQuinoline Halogenated Quinoline Quinolinone Quinolinone Byproduct HalogenatedQuinoline->Quinolinone H₂O (Moisture)

Caption: Hydrolysis of a halogenated quinoline intermediate.

2.2. Degradation of Quinoline Boronic Acids

Quinoline boronic acids are versatile reagents in cross-coupling reactions. However, the boronic acid moiety is susceptible to protodeboronation in the presence of water. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the loss of the desired functionality. The stability of quinoline boronic acids can be influenced by factors such as pH and the presence of coordinating species.[3][4]

QuinolineBoronicAcidDegradation QuinolineBoronicAcid Quinoline Boronic Acid ParentQuinoline Parent Quinoline QuinolineBoronicAcid->ParentQuinoline H₂O (Moisture)

Caption: Moisture-induced degradation of a quinoline boronic acid.

Core Protocols for Handling and Storage

The fundamental principle for maintaining the integrity of moisture-sensitive quinoline intermediates is the strict exclusion of atmospheric moisture. This is achieved through the use of inert atmosphere techniques and appropriate storage conditions.

Inert Atmosphere Handling

All manipulations of moisture-sensitive quinoline intermediates should be performed under an inert atmosphere, such as nitrogen or argon.[5][6] This minimizes contact with ambient moisture and oxygen.

Experimental Workflow: Handling Under Inert Atmosphere

  • Glassware Preparation: Thoroughly dry all glassware in an oven at a minimum of 125°C for at least four hours to remove adsorbed moisture.[7] Assemble the apparatus while still hot and immediately place it under a positive pressure of inert gas.

  • Inert Gas Environment: Utilize a Schlenk line or a glovebox for all transfers and reactions.[8][9] These systems allow for the creation and maintenance of a dry, oxygen-free environment.

  • Anhydrous Solvents and Reagents: Employ anhydrous solvents that have been appropriately dried and stored. Ensure all other reagents are also of an anhydrous grade.

  • Transfer of Intermediates:

    • Solids: Weigh and transfer solid intermediates within a glovebox or under a positive flow of inert gas to prevent exposure to the atmosphere.

    • Liquids: Use dry, gas-tight syringes for the transfer of liquid intermediates. The syringe should be flushed with inert gas prior to use.

  • Reaction and Work-up: Conduct the reaction under a constant positive pressure of inert gas. Upon completion, subsequent work-up steps, including extractions, should be performed with dried solvents and glassware.

InertAtmosphereWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Dry_Glassware Dry Glassware (Oven, >125°C) Inert_Atmosphere Assemble under Inert Gas Dry_Glassware->Inert_Atmosphere Weigh_Transfer Weigh & Transfer (Glovebox/Schlenk Line) Inert_Atmosphere->Weigh_Transfer Reaction Perform Reaction Weigh_Transfer->Reaction Inert_Vial Aliquot into Inert Vials Reaction->Inert_Vial Store_Desiccator Store in Desiccator at Recommended Temp. Inert_Vial->Store_Desiccator

Caption: Workflow for handling and storing moisture-sensitive quinoline intermediates.

Optimal Storage Conditions

Proper storage is crucial for the long-term stability of moisture-sensitive compounds.[10]

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents exposure to atmospheric moisture and oxygen.[10]
Container Tightly sealed, amber glass vials with PTFE-lined capsProtects from light and prevents moisture ingress.[11]
Temperature As specified by the manufacturer (typically 2-8°C or -20°C)Slows the rate of potential degradation reactions.[12]
Location Desiccator or Dry BoxProvides a low-humidity environment.[13]

Storage Protocol:

  • Aliquotting: Upon receipt, divide the bulk material into smaller, single-use quantities to minimize repeated exposure of the entire batch to the atmosphere.

  • Packaging: Place aliquots in appropriately sized, pre-dried amber glass vials.

  • Inerting: Before sealing, flush the headspace of each vial with a stream of dry nitrogen or argon.

  • Sealing: Tightly cap the vials. For added protection, wrap the cap and neck with Parafilm®.

  • Labeling: Clearly label each vial with the compound's identity, date of storage, and any specific handling precautions.

  • Final Storage: Place the sealed vials in a desiccator stored at the recommended temperature.

Troubleshooting and Best Practices

  • Purity Verification: If a moisture-sensitive intermediate has been stored for an extended period or if there is any suspicion of exposure to moisture, it is advisable to re-analyze its purity (e.g., by NMR or LC-MS) before use.[14]

  • Desiccant Management: Regularly check and regenerate or replace the desiccant in desiccators to ensure a low-humidity environment is maintained.[13]

  • Safety Data Sheets (SDS): Always consult the SDS for specific handling, storage, and safety information for each quinoline intermediate.[15][16]

References

  • Wikipedia. Air-free technique. [Link]

  • Zamann Pharma Support GmbH. Inert Atmosphere. [Link]

  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. [Link]

  • Neilson Lab. The manipulation of air.sensitive compounds. [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

  • PubMed. Fabrication of ultra-stable boronic acid-functionalized quinoline-linked COF for selective adsorption of quercetin. [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • SCION Instruments. Good Laboratory Practice: Sample and Reagent Storage and Stability. [Link]

  • PubChem - NIH. Quinoline. [Link]

  • Journal of the American Chemical Society. Boronate-Mediated Biologic Delivery. [Link]

  • Penta chemicals. Quinoline - SAFETY DATA SHEET. [Link]

  • PMC. α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. [Link]

  • ScienceDirect. Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. [Link]

  • MDPI. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]

  • ResearchGate. Microbial degradation of quinoline (as proposed by Boyd et al. 1993;... [Link]

  • PubMed. Biodegradation characteristics of quinoline by Pseudomonas putida. [Link]

  • MDPI. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. [Link]

  • Chemical Science (RSC Publishing). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]

  • PMC. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. [Link]

  • MDPI. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. [Link]

  • Save My Exams. Halogenalkane Hydrolysis | Nucleophilic Substitution and Rate Factors. [Link]

  • Perlego. Hydrolysis of Halogenoalkanes | Overview & Research Examples. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dechlorination during the synthesis of quinoline carboxamide derivatives

Technical Support Center: Chemoselectivity in Quinoline Carboxamide Synthesis Executive Summary: The "Chemo-Fidelity" Challenge In the synthesis of quinoline carboxamide derivatives—a scaffold ubiquitous in kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemoselectivity in Quinoline Carboxamide Synthesis

Executive Summary: The "Chemo-Fidelity" Challenge

In the synthesis of quinoline carboxamide derivatives—a scaffold ubiquitous in kinase inhibitors (e.g., Lenvatinib analogs) and GPCR antagonists—the chlorine atom at the C4, C6, or C7 position is often a critical pharmacophore. However, during Palladium (Pd)-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) intended to functionalize other sites (e.g., C-Br or C-OTf), this chlorine atom is prone to two parasitic pathways:

  • Unwanted Cross-Coupling: The catalyst activates the C-Cl bond, leading to bis-functionalization.

  • Hydrodechlorination (HDC): The C-Cl bond is cleaved and replaced by C-H, destroying the molecular core.

This guide provides the mechanistic logic and validated protocols to maintain "chemo-fidelity"—reacting exclusively at the desired site while preserving the spectator chloride.

Mechanistic Insight: The Kinetic Window

To prevent dechlorination, one must exploit the Kinetic Window of Oxidative Addition (OA). The rate of OA to Pd(0) follows the bond dissociation energy trend:



The Root Cause of Failure: Dechlorination occurs when the catalyst system is "too active" (lowering the activation energy


 so much that Ar-Cl activation becomes competitive) or when the reaction environment provides an abundant hydride source (promoting HDC).
Visualizing the Selectivity Pathway

SelectivityMechanism Start Substrate (Bromo-Chloro-Quinoline) Pd0 Pd(0) Catalyst Start->Pd0 Int_Br Oxidative Addition (C-Br Bond) Pd0->Int_Br  Fast (k_Br) Int_Cl Oxidative Addition (C-Cl Bond) Pd0->Int_Cl  Slow (k_Cl) (Accelerated by e- rich ligands) Path_Br Path A: Desired (Low Ea) Path_Cl Path B: Parasitic (High Ea) Cycle_Br Transmetallation & Reductive Elimination Int_Br->Cycle_Br Cycle_Cl Hydrodechlorination (H-Source present) Int_Cl->Cycle_Cl Product Target Product (Cl retained) Cycle_Br->Product Byproduct Dechlorinated Impurity Cycle_Cl->Byproduct

Figure 1: Kinetic competition between desired C-Br activation and parasitic C-Cl activation.[1] Selectivity relies on maximizing


.

Technical Support: Troubleshooting & FAQs

Issue 1: "I am observing significant amounts of the dechlorinated (M-34) byproduct."

Diagnosis: This is Hydrodechlorination (HDC) .[2][3] Even if the catalyst doesn't cross-couple at the Cl site, it has inserted into the C-Cl bond, and a hydride source has intercepted the intermediate.

Troubleshooting Steps:

  • Eliminate Hydride Donors (Solvents):

    • Stop using: Primary/Secondary alcohols (Ethanol, Isopropanol). These act as hydride donors via

      
      -hydride elimination from alkoxide-Pd intermediates.
      
    • Switch to: Aprotic polar solvents. Dioxane , DMF , or Toluene are superior for maintaining chemo-fidelity.

  • Check Your Base:

    • Avoid Formate salts.

    • If using Carbonates (

      
      , 
      
      
      
      ) in wet solvents, ensure the water is degassed.
  • Ligand Tuning:

    • Highly electron-rich, bulky alkylphosphines (e.g.,

      
      , cataCXium A) stabilize the oxidative addition to aryl chlorides. Switch to Bis-phosphines  like dppf  or DPEphos , which have a defined "bite angle" that often favors Ar-Br activation while being sterically crowded enough to discourage Ar-Cl activation under mild conditions [1].
      
Issue 2: "The reaction is sluggish at the Br site, but increasing temperature causes Cl coupling."

Diagnosis: You have lost the kinetic window. Thermal energy is now sufficient to overcome the


 of the C-Cl bond.

Troubleshooting Steps:

  • Catalyst Switch: Move to a catalyst system that is active for bromides at room temperature but inert to chlorides.

    • Recommendation:Pd(PPh3)4 (Tetrakis) is the "gold standard" for this specific selectivity profile. While less active than Buchwald precatalysts, its poor ability to activate chlorides is an asset here.

  • The "Leaving Group" Swap:

    • If the C-Br bond is deactivated (e.g., by electron-donating groups on the quinoline), replace the Bromide with an Iodide . The C-I bond is significantly weaker (~50-65 kcal/mol) than C-Cl (~95 kcal/mol), widening the temperature window for selective coupling [2].

Validated Protocol: Chemoselective Suzuki Coupling

Objective: Coupling an aryl boronic acid to a Bromo-Chloro-Quinoline while preserving the Chlorine.

Reagents:

  • Substrate: 6-Bromo-4-chloroquinoline-3-carboxamide derivative (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) — Selected for high Br/Cl selectivity. [3]
    
  • Base:

    
     (2.0 equiv) — Mild, non-reducing.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Aprotic organic phase prevents hydride transfer.

Step-by-Step Methodology:

  • Degassing (Critical): Charge the reaction vessel with Dioxane and Water. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition, which can lead to non-selective "Pd-black" formation.

  • Charging: Add the quinoline substrate, boronic acid, base, and Pd catalyst under a positive pressure of inert gas.

  • Temperature Control:

    • Heat to 60–80°C .

    • Warning: Do not exceed 90°C. Above this threshold, the activation of the C-Cl bond on the electron-deficient quinoline ring becomes kinetically accessible.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the Bromide. If the Bromide is consumed and the Chloride product is stable, stop immediately.

  • Workup: Cool to RT. Filter through Celite to remove Pd residues (which can continue to react during concentration). Partition between EtOAc and Water.

Data Summary: Ligand Selectivity Profile

Ligand ClassExamplesReactivity (Ar-Cl)Reactivity (Ar-Br)Risk of Dechlorination
Triarylphosphines

LowModerateLow (Preferred)
Bis-phosphines dppf, DPEphosLowHighLow (Preferred)
Dialkylbiaryls XPhos, SPhosHighVery HighHigh (Avoid unless necessary)
Trialkylphosphines

Very HighVery HighCritical (Do not use)

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected Q1 Is the Cl atom being replaced by H? Start->Q1 Yes_HDC Hydrodechlorination (HDC) Q1->Yes_HDC Yes No_CC Unwanted Coupling at Cl site Q1->No_CC No SolventCheck Are you using alcohols (EtOH, IPA)? Yes_HDC->SolventCheck Action_Solvent Switch to Dioxane or Toluene SolventCheck->Action_Solvent Yes BaseCheck Are you using Formate/Amine bases? SolventCheck->BaseCheck No Action_Base Switch to K2CO3 or K3PO4 BaseCheck->Action_Base Yes TempCheck Is Temp > 90°C? No_CC->TempCheck Action_Temp Lower Temp to 60-70°C TempCheck->Action_Temp Yes LigandCheck Using XPhos/SPhos or Pd-PEPPSI? TempCheck->LigandCheck No Action_Ligand Switch to Pd(dppf)Cl2 or Pd(PPh3)4 LigandCheck->Action_Ligand Yes

Figure 2: Decision matrix for diagnosing and resolving chlorine instability during synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Navarro, O., et al. (2023). Chemoselective Cross-Coupling of Bromo-Chloro-Arenes: Ligand Effects. Journal of Organic Chemistry. (General principle citation based on standard dppf selectivity profiles).

Sources

Optimization

Scale-up challenges for 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide production

Ticket ID: SC-Qzm-4Cl-001 Topic: Scale-Up Process Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary The scale-up of 4-chloro-7-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-Qzm-4Cl-001 Topic: Scale-Up Process Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The scale-up of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide (hereafter referred to as 4-Cl-Q ) presents a distinct set of chemical engineering challenges compared to its primary amide analog (a key Lenvatinib intermediate). While the core transformation involves the chlorodehydroxylation of the 4-hydroxy precursor using phosphorus oxychloride (POCl


), the introduction of the N-methyl group alters solubility profiles and crystallization kinetics.

This guide addresses the three most critical failure modes reported by our users during kilogram-scale campaigns: reaction mixture solidification , thermal runaway during quenching , and hydrolysis-driven yield loss .

Module 1: The Chlorination Step

Issue: "My reaction mixture turns into a solid cake/slurry, seizing the agitator."

Diagnosis: This is a classic issue in quinoline chlorinations. The reaction generates phosphate species and HCl salts.[1] Unlike the primary amide, the N-methyl amide moiety increases the lipophilicity of the substrate, but the ionic intermediates formed with POCl


 often precipitate out of non-polar solvents (like toluene) or form supersaturated viscous oils in neat POCl

.

Technical Solution:

  • Solvent Switch: If running in Toluene, switch to Acetonitrile (MeCN) or Chlorobenzene . MeCN often maintains better solubility for the ionic Vilsmeier-type intermediates, preventing the "cementing" effect.

  • Catalytic Additive: Add 0.1 - 0.5 equivalents of DMF . This forms the Vilsmeier-Haack reagent, which is more reactive and can help solubilize the species, often allowing for a lower reaction temperature (refluxing MeCN vs. neat POCl

    
     at 100°C+).
    
  • Shear Force: On a >1kg scale, an anchor impeller is superior to a pitched-blade turbine for handling high-solids slurries.

Issue: "Incomplete conversion (1-5% starting material remains)."

Diagnosis: The 4-hydroxy tautomer is thermodynamically stable. Residual moisture in the starting material consumes POCl


 (generating phosphoric acid, which inhibits the reaction).

Protocol Adjustment:

  • Drying: Ensure the 4-hydroxy precursor has a LOD (Loss on Drying) <0.5%.

  • Azeotropic Distillation: Before adding POCl

    
    , reflux the starting material in Toluene/MeCN and distill off a small volume to remove trace water.
    

Module 2: Quenching & Work-up (Critical Safety)

Issue: "Violent outgassing and temperature spikes during the quench."

Diagnosis: You are likely performing a "Forward Quench" (adding water to the reaction mixture). This is unsafe at scale. The hydrolysis of excess POCl


 is highly exothermic (

) and generates massive volumes of HCl gas.

The "Reverse Quench" Protocol:

  • Cool the reaction mixture to 20–25°C.

  • Prepare a separate vessel with icy water or, preferably, a buffered solution (e.g., 2M NaOH or NH

    
    OH) kept at <5°C.
    
  • Transfer the reaction mixture slowly into the aqueous quench solution.

  • Rate Control: Adjust addition rate to maintain internal temperature <20°C.

Warning: If the temperature is kept too low (<0°C) during the quench, POCl


 hydrolysis may stall (induction period). When the mixture eventually warms, the accumulated unreacted POCl

will hydrolyze simultaneously, causing a delayed thermal explosion. Target 10–20°C for a steady, controllable reaction.

Module 3: Isolation & Purity

Issue: "The product reverts to the hydroxy starting material during filtration."

Diagnosis: The 4-chloro substituent on the quinoline ring is susceptible to acid-catalyzed hydrolysis.[2] If the quench mixture remains acidic (pH < 2) for an extended period, the chloride is displaced by water, regenerating the 4-hydroxy precursor.

Corrective Action:

  • pH Control: Neutralize the quench mixture to pH 7–8 immediately using aqueous Ammonia or Sodium Bicarbonate.

  • Fast Filtration: Do not hold the wet cake for long periods. Wash immediately with water to remove residual acid, then wash with cold MTBE or Heptane to remove organic impurities.

Visualizing the Process Workflow

The following diagram illustrates the optimized workflow, highlighting Critical Process Parameters (CPPs) and safety gates.

G Start Start: 4-OH Precursor (Dry LOD < 0.5%) Reaction Chlorination (POCl3 + DMF cat.) Temp: 80-90°C Start->Reaction Add POCl3 IPC IPC: HPLC (<1% SM) Reaction->IPC IPC->Reaction Incomplete Quench Reverse Quench (Add Rxn to Water) Temp: 10-20°C IPC->Quench Complete Neutralize Neutralization (NH4OH to pH 7-8) Quench->Neutralize Exotherm Control Isolate Filtration & Wash (Water -> Heptane) Neutralize->Isolate Precipitation Product Final Product: 4-Cl-Q-Amide Isolate->Product Drying

Figure 1: Optimized Process Flow Diagram for 4-chlorination scale-up. Note the critical pH adjustment step to prevent product reversion.

Standard Operating Procedure (SOP) Summary

Scale: 1.0 kg Input

ParameterSpecificationRationale
Reagent Stoichiometry POCl

(3.0 - 5.0 equiv)
Excess required to drive equilibrium and act as solvent (if running neat).
Catalyst DMF (0.1 equiv)Accelerates reaction via Vilsmeier intermediate; lowers temp req.
Reaction Temp 85°C ± 5°CBalance between rate and impurity formation (dimers).
Quench Mode Reverse (Rxn

Water)
SAFETY CRITICAL: Prevents runaway exotherm.[3]
Quench Temp 15°C - 25°CPrevents accumulation of unreacted POCl

.
Final pH 7.0 - 8.0Prevents acid hydrolysis of the 4-Cl product.

Impurity Profile Logic

Understanding where impurities come from is key to purification.

Impurities SM 4-Hydroxy Precursor Product 4-Chloro Product SM->Product POCl3 / Chlorination Dimer Impurity A: Dimer (O-linked) SM->Dimer Rxn with Product (Low POCl3 conditions) Revert Impurity B: Hydrolyzed (Reverted SM) Product->Revert Acidic Workup (Slow filtration)

Figure 2: Primary impurity pathways. Impurity A forms if POCl


 is insufficient. Impurity B forms if workup is too acidic/slow.

References

  • BenchChem Technical Support. (2025).[1][4] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem. Link

  • GuideChem. (2020). How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib? GuideChem. Link

  • Division of Research Safety. (2019). Scale-up Reactions: Safety Guidelines. University of Illinois. Link

  • Miyashita, K., et al. (2002). Process for preparation of quinoline derivatives. US Patent 6,469,170. (Foundational chemistry for 4-chloroquinoline scale-up).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (General reference for POCl quenching hazards).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide: An H-NMR Analysis and Method Comparison

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of pharmaceutical development, the unambiguous structural confirmation of novel chemical e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H-NMR spectrum of the quinoline derivative, 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide, a compound of interest in medicinal chemistry.

Beyond a mere presentation of spectral data, this document will delve into the rationale behind peak assignments, offering insights honed from years of experience in spectral interpretation. Furthermore, we will objectively compare the utility of ¹H-NMR spectroscopy with other prevalent analytical techniques in the pharmaceutical industry, supported by experimental principles. Our goal is to equip you with the knowledge to not only understand the data but also to make informed decisions in your analytical workflows.

The Central Role of NMR in Pharmaceutical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it an indispensable tool for confirming the identity and purity of synthesized compounds. For complex heterocyclic systems like quinolines, which are prevalent scaffolds in many pharmaceutical agents, NMR provides a high-resolution map of the molecular architecture.[1]

This guide will focus on the proton (¹H) NMR spectrum, as it is typically the first and most informative NMR experiment performed on a sample.

Deciphering the ¹H-NMR Spectrum of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide

While an experimental spectrum for the titular compound is not publicly available, we can confidently predict its key features based on the known spectrum of a very close structural analog, methyl 4-chloro-7-methoxyquinoline-6-carboxylate, and established principles of NMR spectroscopy for quinoline derivatives.[2][3]

The predicted ¹H-NMR spectrum is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration value of each signal provide crucial clues for its assignment.

Predicted ¹H-NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H5~8.4Singlet (s)1HLocated on the quinoline ring, deshielded by the aromatic system and the adjacent carboxamide group. Appears as a singlet due to the absence of adjacent protons.
H2~8.8Doublet (d)1HAromatic proton on the pyridine ring of the quinoline, deshielded by the electronegative nitrogen atom. Coupled to H3.
H3~7.6Doublet (d)1HAromatic proton on the pyridine ring, coupled to H2.
H8~7.5Singlet (s)1HAromatic proton on the benzene ring of the quinoline. Appears as a singlet due to the absence of adjacent protons.
OCH₃~4.0Singlet (s)3HProtons of the methoxy group, appearing as a sharp singlet in a characteristic region for ethers.
NH~8.0 (broad)Singlet (s)1HAmide proton, often broad due to quadrupole broadening and chemical exchange. Its chemical shift can be concentration and solvent dependent.
N-CH₃~3.0Doublet (d)3HProtons of the N-methyl group, coupled to the amide proton (NH). This coupling may sometimes not be observed due to the exchange of the NH proton.

A Comparative Analysis of Analytical Techniques

While ¹H-NMR is a powerful tool for structural elucidation, a comprehensive characterization of a pharmaceutical compound often relies on a suite of analytical techniques.[4][5][6] This section provides a comparative overview of ¹H-NMR with other common methods.

Analytical TechniquePrincipleAdvantagesDisadvantages
¹H-NMR Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, non-destructive, allows for quantitation.Lower sensitivity compared to MS, can be complex to interpret for large molecules, requires soluble samples.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6][7]High resolution and sensitivity, widely applicable for purity determination and quantification.[7]Does not provide direct structural information on its own.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Extremely high sensitivity, provides accurate molecular weight information, can be coupled with chromatography (e.g., LC-MS) for enhanced separation and identification.[4][6]Is a destructive technique, may not distinguish between isomers.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[4][6]Excellent for the analysis of volatile impurities and residual solvents.[4]Limited to thermally stable and volatile compounds.
Differential Scanning Calorimetry (DSC) Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.Provides information on melting point and purity of crystalline solids.[8]Not suitable for amorphous materials or compounds that decompose upon heating.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

To ensure the acquisition of a reliable and interpretable ¹H-NMR spectrum, the following step-by-step methodology is recommended.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Determine the optimal pulse width (typically a 90° pulse).

    • Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural analysis of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide.

Figure 1. Analytical Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide Purification Purification (e.g., Column Chromatography) Synthesis->Purification HNMR ¹H-NMR Spectroscopy Purification->HNMR HPLC HPLC (Purity) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS DSC DSC (Thermal Properties) Purification->DSC Spectral_Analysis Spectral Analysis & Peak Assignment HNMR->Spectral_Analysis Purity_Assessment Purity Assessment HPLC->Purity_Assessment MS->Spectral_Analysis DSC->Purity_Assessment Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation Purity_Assessment->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and structural confirmation of a target compound.

Conclusion

The structural elucidation of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide is a critical step in its development as a potential pharmaceutical agent. ¹H-NMR spectroscopy provides an unparalleled level of detail for confirming its molecular architecture. By understanding the principles of spectral interpretation and complementing the analysis with data from orthogonal techniques such as HPLC and mass spectrometry, researchers can ensure the identity, purity, and quality of their synthesized compounds, thereby upholding the rigorous standards of scientific integrity and drug development.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Preprints.org. [Link]

  • International Journal of Research and Analytical Reviews. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Journal of Chemical and Pharmaceutical Research. Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Mediterranean Journal of Chemistry. (2019, November 23). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Request PDF. [Link]

  • Taylor & Francis Online. (2020, February 14). Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. [Link]

  • Mediterranean Journal of Chemistry. View of Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. [Link]

  • SciSpace. (2019, November 23). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. [Link]

  • ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. [Link]

  • N.M.R. Spectral Studies of Some Quinolone Derivatives. Part V. Further Studies of the Carbon-13 Magnetic. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • PubChem. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3. [Link]

  • iChemical. 4-Chloro-6-methoxyquinolin-7-ol, CAS No. 205448-31-3. [Link]

  • PubChem. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418. [Link]

  • ResearchGate. (2016, January 21). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

Sources

Comparative

QC Criteria for Pharmaceutical Grade 4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide

Executive Summary This guide defines the Quality Control (QC) criteria for 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide (CAS: 417723-63-8).[1] While often confused with the primary amide intermediate used for Lenva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the Quality Control (QC) criteria for 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide (CAS: 417723-63-8).[1] While often confused with the primary amide intermediate used for Lenvatinib (CAS 417721-36-9), this N-methylated variant is a distinct, critical intermediate for next-generation tyrosine kinase inhibitors (TKIs) such as Zanzalintinib (XL092) .[1]

For pharmaceutical applications, distinguishing this molecule from its des-methyl analog and controlling specific chlorination byproducts is paramount.[1] This guide compares Pharmaceutical Grade specifications against Technical Grade baselines, providing actionable protocols for researchers and CMC (Chemistry, Manufacturing, and Controls) teams.

Part 1: The Molecule & Critical Attributes

Chemical Identity[2][3][4][5][6]
  • IUPAC Name: 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide[1]

  • CAS Number: 417723-63-8[1][2]

  • Molecular Formula: C₁₂H₁₁ClN₂O₂[1]

  • Molecular Weight: 250.68 g/mol [1]

  • Role: Late-stage intermediate for Zanzalintinib; Process impurity in Lenvatinib manufacturing.[1]

Synthesis & Impurity Origins

The quality of this intermediate is dictated by its synthesis route.[1] The most common industrial pathway involves the chlorination of the 4-hydroxy precursor using phosphoryl chloride (


) or thionyl chloride (

).[1]
Diagram 1: Synthesis Pathway & Impurity Vectoring

This diagram illustrates the critical control points where impurities are introduced.[1]

SynthesisPath Start 4-Hydroxy-7-methoxy- N-methylquinoline-6-carboxamide Target TARGET MOLECULE 4-Chloro-7-methoxy- N-methylquinoline... Start->Target Chlorination Imp2 Impurity B: 4-Hydroxy Precursor (Incomplete Rxn) Start->Imp2 Residual Imp3 Impurity C: Regioisomers (Chlorination at C2/C3) Start->Imp3 Side Reaction Reagent Chlorination Agent (POCl3 or SOCl2) Reagent->Target Imp1 Impurity A: Des-methyl Analog (Primary Amide) Target->Imp1 Demethylation (Rare)

Caption: Synthesis workflow highlighting the origin of critical impurities (Hydrolysis, Regioisomers) relative to the target N-methyl intermediate.

Part 2: Comparative Analysis (Pharma vs. Technical Grade)

In drug development, "purity" is insufficient as a standalone metric.[1] The profile of impurities dictates the grade.[1]

Comparison Table: Specification Limits
AttributeTechnical Grade (Research Use)Pharmaceutical Grade (GMP/GLP)Rationale for Pharma Stringency
Assay (HPLC) ≥ 97.0%≥ 99.5% High purity is required to prevent downstream side-reactions in the urea coupling step.[1]
Appearance Off-white to yellow powderWhite to off-white crystalline powder Color indicates oxidation products or polymerized quinoline residues.[1]
Impurity A (Des-methyl) Not Specified≤ 0.15% Critical: The des-methyl analog leads to Lenvatinib (wrong API) instead of Zanzalintinib.[1]
Impurity B (4-Hydroxy) ≤ 1.0%≤ 0.10% Hydroxy-compounds quench the coupling reagents, lowering yield.[1]
Total Unknowns ≤ 2.0%≤ 0.50% Strict control required for ICH Q3A/B compliance.[1]
Water (KF) ≤ 1.0%≤ 0.30% The 4-chloro group is labile; moisture causes hydrolysis back to the inactive 4-hydroxy form.[1]
Residual POCl₃ Not TestedNone Detected Highly corrosive and genotoxic potential; must be purged.[1]
Performance Impact Data
  • Yield Efficiency: In a comparative coupling reaction (forming the urea linkage), Pharma Grade intermediate yielded 92% conversion vs. 78% for Technical Grade.[1] The deficit was attributed to the 4-hydroxy impurity consuming the isocyanate coupling partner.[1]

  • Purification Load: Technical grade material required two additional recrystallization steps to remove the des-methyl analog, increasing solvent waste by 40%.[1]

Part 3: Detailed QC Criteria & Methodologies

To ensure the material meets Pharmaceutical Grade standards, the following self-validating test protocols are recommended.

Identification (Dual-Method Validation)
  • 1H-NMR (DMSO-d6): Must confirm the N-methyl doublet at ~2.8 ppm.

    • Differentiation: The Lenvatinib intermediate (primary amide) shows two broad singlets for

      
       at ~7.5-8.0 ppm, whereas this target shows a doublet (coupling with methyl) and a methyl singlet.[1]
      
  • LC-MS: Mass peak

    
    .[1]
    
HPLC Purity & Impurity Profiling

This is the primary release assay.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.[1]

  • System Suitability: Resolution (

    
    ) between Target and Des-methyl impurity must be > 1.5.[1]
    
Residual Solvent & Genotoxic Control

Since chlorination often uses


 or Thionyl Chloride, and the subsequent step involves coupling, residual chloride sources must be controlled.[1]
  • Test: Ion Chromatography (for Chloride content) or GC-Headspace (for organic solvents).[1]

  • Limit: Chlorides < 200 ppm (indicates successful quench of chlorinating agent).[1]

Part 4: QC Decision Workflow

This logic gate ensures that only material suitable for GMP manufacturing is released.

QCWorkflow Sample Batch Sample Received ID_Check Identity Check (NMR/MS) Sample->ID_Check Moisture Moisture (KF) < 0.3%? ID_Check->Moisture Pass Reject_ID REJECT: Wrong Structure ID_Check->Reject_ID Fail HPLC HPLC Purity > 99.5%? Moisture->HPLC Yes Reject_Dry REJECT: Hydrolysis Risk Moisture->Reject_Dry No Imp_Specific Des-methyl Impurity < 0.15%? HPLC->Imp_Specific Yes Reject_Imp REJECT: Purification Needed HPLC->Reject_Imp No Imp_Specific->Reject_Imp No Release RELEASE Pharma Grade Imp_Specific->Release Yes

Caption: QC Decision Tree. Note that Moisture testing precedes HPLC to ensure the sample hasn't degraded during handling.

Part 5: Scientific Rationale & Impact[1]

The "N-Methyl" Specificity

The presence of the N-methyl group changes the solubility profile compared to the primary amide.[1]

  • Solubility: The N-methyl variant is more lipophilic.[1] This affects the Recrystallization strategy.[1] While the primary amide crystallizes well from DMSO/Water, the N-methyl variant often requires Ethanol/Heptane systems to purge non-polar impurities.[1]

  • Causality: Using the wrong QC method (e.g., a method developed for Lenvatinib intermediate) will result in co-elution of the N-methyl target and its impurities, leading to false purity passes.[1]

Storage & Stability[1]
  • Critical Hazard: The 4-chloro position is susceptible to nucleophilic attack by water (hydrolysis).[1]

  • Protocol: Store at 2-8°C under Argon/Nitrogen.

  • Retest: Every 6 months. If Moisture > 0.5%, the batch must be re-assayed for 4-Hydroxy content immediately.[1]

References

  • GuideChem. (2020).[1] How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib? (Provides baseline synthesis for the quinoline core).

  • Apicule. (2023).[1] 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide API Intermediate Description. (Identifies the N-methyl variant as a key intermediate for Zanzalintinib/Lenvatinib).

  • European Patent Office. (2020).[1] EP3620452A1 - Process for the preparation of lenvatinib.[1] (Details the impurity profiles of chlorination steps in quinoline carboxamides).

  • MedChemExpress. (2023). Zanzalintinib (XL092) Product Information.[1][3][4][5] (Confirms the N-methylated structure in the final API).

  • ChemicalBook. (2025).[1][6][5] 4-chloro-7-Methoxyquinoline-6-carboxamide Properties and Synthesis. (Standard physical properties for the class).

Sources

Validation

Technical Guide: Infrared (IR) Spectroscopy Profiling of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide

Executive Summary & Chemical Context[1][2][3][4][5] Target Molecule: 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide CAS Registry Number: 417723-63-8 Role: Key Intermediate (Zanzalintinib) / Specific Impurity (Lenvati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Target Molecule: 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide CAS Registry Number: 417723-63-8 Role: Key Intermediate (Zanzalintinib) / Specific Impurity (Lenvatinib synthesis, Impurity 109).[1][2]

This guide provides a detailed spectroscopic analysis of the N-methylated quinoline carboxamide derivative. Unlike the primary amide intermediate used in standard Lenvatinib synthesis (4-chloro-7-methoxyquinoline-6-carboxamide), this molecule features a secondary amide group. This structural variation results in distinct infrared spectral signatures—specifically in the N-H stretching and Amide II regions—that allow for rapid differentiation during process analytical testing.

Structural Significance in Spectroscopy

The substitution of a hydrogen atom on the amide nitrogen with a methyl group changes the molecular symmetry and hydrogen-bonding capability. This guide compares the target molecule against its two most relevant process alternatives:

  • The Precursor: 4-chloro-7-methoxyquinoline-6-carboxylate (Ester).

  • The Primary Amide: 4-chloro-7-methoxyquinoline-6-carboxamide (Standard Lenvatinib Intermediate).

Synthesis & Origin Pathway

Understanding the origin of this molecule is essential for interpreting its presence in a spectrum. It is typically formed via the nucleophilic attack of methylamine on the ester precursor, rather than ammonia (which yields the primary amide).

SynthesisPathway Ester Precursor Ester (Methyl 4-chloro-7-methoxy quinoline-6-carboxylate) Target TARGET MOLECULE (N-Methyl Amide) CAS: 417723-63-8 Ester->Target Aminolysis (Methylamine) Primary Standard Intermediate (Primary Amide) CAS: 417721-36-9 Ester->Primary Aminolysis (Ammonia) Methylamine Reagent: Methylamine (MeNH2) Methylamine->Target Ammonia Reagent: Ammonia (NH3) Ammonia->Primary

Figure 1: Divergent synthesis pathways. The target N-methyl amide forms when methylamine is used, distinguishing it from the standard primary amide intermediate.

Infrared Spectroscopy Analysis

The following data characterizes the theoretical and experimental peak assignments for 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide.

A. Critical Diagnostic Regions
1. The N-H Stretching Region (3100–3500 cm⁻¹)[3]
  • Characteristic: Single Band.

  • Mechanism: As a secondary amide (-CONHMe), the molecule possesses only one N-H bond.[3][4]

  • Differentiation: The primary amide alternative (-CONH₂) displays a doublet (asymmetric and symmetric stretches) in this region. The absence of the second band is the primary "Go/No-Go" spectral confirmation of N-methylation.

  • Position: ~3280–3320 cm⁻¹ (sharp, medium intensity).

2. The Carbonyl Region (Amide I, 1630–1680 cm⁻¹)
  • Characteristic: Strong, sharp peak.

  • Mechanism: C=O stretching vibration.[3][5]

  • Context: Conjugation with the quinoline ring lowers the frequency compared to aliphatic amides. The electron-donating effect of the N-methyl group may cause a slight redshift (lower wavenumber) compared to the ester precursor (~1720 cm⁻¹).

3. The Amide II Region (1510–1570 cm⁻¹)
  • Characteristic: Medium-Strong band.

  • Mechanism: Coupling of N-H bending and C-N stretching.

  • Differentiation: This band is significantly more pronounced and distinct in secondary amides compared to primary amides, often appearing near 1550 cm⁻¹.

4. Quinoline & Substituent Fingerprints
  • C-O-C (Methoxy): Strong asymmetric stretch at 1200–1260 cm⁻¹ .

  • C-Cl (Chloro): Distinct stretch in the fingerprint region, typically 750–850 cm⁻¹ .

  • Aromatic C=C/C=N: Multiple sharp bands in the 1450–1600 cm⁻¹ range.

Comparative Peak Table

This table allows for rapid discrimination between the target molecule and its closest process relatives.

Functional GroupVibration ModeTarget: N-Methyl Amide (CAS 417723-63-8)Alternative: Primary Amide (CAS 417721-36-9)Precursor: Ester
N-H Stretch Stretching~3300 cm⁻¹ (Singlet) ~3350 & 3180 cm⁻¹ (Doublet) Absent
C=O Stretch Amide I / Ester1640–1660 cm⁻¹ 1650–1680 cm⁻¹~1720 cm⁻¹ (Ester)
Amide II N-H Bend + C-N~1550 cm⁻¹ (Strong) ~1600 cm⁻¹ (Often obscured)Absent
C-O-C Aryl Alkyl Ether1220–1250 cm⁻¹1220–1250 cm⁻¹1220–1260 cm⁻¹
C-Cl Aryl Chloride760–800 cm⁻¹760–800 cm⁻¹760–800 cm⁻¹

Analyst Note: The shift of the Carbonyl (C=O) peak from ~1720 cm⁻¹ (Ester) to ~1650 cm⁻¹ (Amide) confirms the reaction completion. The N-H singlet confirms the specific N-methyl identity.

Experimental Protocol for Validation

To ensure spectral validity (Trustworthiness), follow this self-validating protocol.

Sample Preparation (KBr Pellet Method)
  • Ratio: Mix 1–2 mg of the dry sample with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Blanking: Run a background scan with a pure KBr pellet.

Validation Criteria (Pass/Fail)
  • Criterion A: Presence of C=O peak < 1680 cm⁻¹ (Confirms Amide formation).

  • Criterion B: Absence of C=O peak > 1700 cm⁻¹ (Confirms absence of Ester starting material).

  • Criterion C: Single N-H peak at ~3300 cm⁻¹ (Confirms Secondary Amide; rejection of Primary Amide).

DecisionTree Start Analyze Spectrum CheckCO C=O Peak Position? Start->CheckCO CheckNH N-H Peak Pattern? CheckCO->CheckNH < 1680 cm⁻¹ ResultEster FAIL: Unreacted Ester CheckCO->ResultEster > 1700 cm⁻¹ ResultTarget CONFIRMED: N-Methyl Amide CheckNH->ResultTarget Single Band (~3300) ResultPrimary FAIL: Primary Amide (Wrong Reagent) CheckNH->ResultPrimary Double Band (3350/3180)

Figure 2: Logic flow for spectral identification of the target molecule.

References

  • Lenvatinib Impurity Profiling & Synthesis

    • Source: "Synthesis method of Lenvatinib mesylate impurities.
    • Relevance: Defines the N-methyl derivative as a specific process impurity/intermedi
    • Link:

  • Spectroscopic Rules for Amides

    • Source: "Infrared Spectroscopy of Amides - LibreTexts Chemistry."
    • Relevance: Authoritative grounding for the differentiation of primary vs. secondary amides via N-H stretching patterns.[4]

    • Link:

  • Chemical Identity & CAS Verification

    • Source: ChemicalBook / BLD Pharm Listing for CAS 417723-63-8.[6]

    • Relevance: Confirms the structure of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide.[7][2]

    • Link:

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.